molecular formula C12H10INO3 B12341106 Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate

Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate

Cat. No.: B12341106
M. Wt: 343.12 g/mol
InChI Key: DSNKFKJINPUENL-UHFFFAOYSA-N
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Description

Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins. For instance, the reaction of 3-iodobenzonitrile oxide with ethyl acrylate under reflux conditions can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Scientific Research Applications

Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom may enhance binding affinity to certain targets, contributing to its biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Ethyl 5-(3-bromophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing interactions with biological targets and potentially leading to improved therapeutic effects .

Biological Activity

Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an isoxazole ring substituted with an iodine atom on the phenyl group. This structural characteristic is believed to enhance its binding affinity to biological targets, influencing its pharmacological profile.

Biological Activity

1. Antimicrobial Activity
Recent studies have indicated that isoxazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory potential. Isoxazole derivatives have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain analogs have shown IC50 values in the low micromolar range against COX-2 .

3. Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary data suggest that it may inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells. The effectiveness varies significantly, with some derivatives showing up to 34% cytotoxicity at higher concentrations .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition
The compound may act as an inhibitor of COX enzymes, thereby modulating inflammatory pathways. The iodine atom in the phenyl ring can facilitate interactions with active sites of these enzymes .

2. Receptor Modulation
Research indicates that isoxazole derivatives can also interact with various receptors, potentially altering their signaling pathways and contributing to their pharmacological effects .

Table: Summary of Biological Activities

Activity Type IC50/Effectiveness Reference
AntimicrobialMIC = 0.34–0.41 μM
Anti-inflammatory (COX-2)IC50 ~0.02–0.04 μM
Anticancer (HeLa Cells)Up to 34% cytotoxicity

Case Study: Anti-inflammatory Activity

In a study by Abdellatif et al., a series of isoxazole derivatives were evaluated for their anti-inflammatory activity using an enzyme immunoassay kit. Compounds with structural similarities to this compound exhibited significant COX-2 inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Anticancer Potential

Research involving the evaluation of various isoxazole derivatives against cancer cell lines revealed that certain compounds showed promising results in inhibiting cell proliferation. The study highlighted the need for further exploration into structure-activity relationships to optimize their anticancer efficacy .

Properties

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

IUPAC Name

ethyl 5-(3-iodophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

DSNKFKJINPUENL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)I

Origin of Product

United States

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